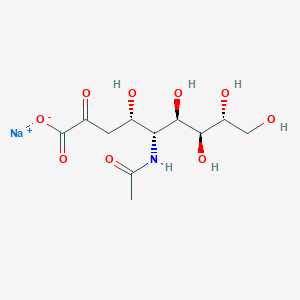

N-Acetylneuraminic acid sodium salt

Description

Defining N-Acetylneuraminic Acid as a Key Sialic Acid

N-Acetylneuraminic acid is a derivative of neuraminic acid and is the most common type of sialic acid found in mammals. fiveable.mebiosynth.com Sialic acids are a diverse family of over 50 different nine-carbon sugar derivatives. iucr.org What distinguishes N-Acetylneuraminic acid is the presence of an N-acetyl group at the fifth carbon position. nih.gov This structural feature, along with its carboxyl group, imparts a negative charge at physiological pH, which is critical for many of its biological functions. wikipedia.org The term "sialic acid" itself was first coined by Gunnar Blix in 1936 after its discovery in salivary mucins, while Ernst Klenk independently identified "neuraminic acid" from brain glycolipids in 1941. nih.govresearchgate.net It was later determined that these were related compounds, with N-acetylneuraminic acid being the most abundant form in humans. nih.gov

Ubiquitous Distribution and Significance in Biological Systems

N-Acetylneuraminic acid is widely distributed throughout the tissues and fluids of animals, with particularly high concentrations in the nervous system, glycoproteins, and glycolipids. ontosight.aibiosynth.com It is a key component of gangliosides, which are crucial for neuronal membrane function and brain development. wikipedia.orgfiveable.me Beyond the nervous system, N-Acetylneuraminic acid is found on the surface of virtually all vertebrate cells, where it is involved in a multitude of biological events including cell-cell recognition, cell adhesion, and immune responses. fiveable.menih.gov Its terminal position on glycan chains makes it a primary point of contact for interactions with other cells, pathogens, and signaling molecules. For instance, it can act as a receptor for influenza viruses, facilitating their entry into host cells. wikipedia.org Conversely, the presence of N-Acetylneuraminic acid on host cells can also serve as a form of molecular mimicry for some pathogenic bacteria, allowing them to evade the host's immune system. ucdavis.edu

Overview of Research Trajectories in N-Acetylneuraminic Acid Biology

Research into N-Acetylneuraminic acid has evolved significantly since its initial discovery. Early studies focused on its structure, chemistry, and biosynthesis. nih.gov The recognition of its role as a receptor for influenza viruses spurred further investigation into its involvement in host-pathogen interactions. nih.gov

Current research trajectories are multifaceted and explore several key areas:

Neurological Function: A significant area of research focuses on the role of N-Acetylneuraminic acid in brain development, cognition, and neurological disorders. fiveable.menih.gov Studies have shown its importance in the formation and maintenance of myelin sheaths and its potential impact on memory and learning. fiveable.meresearchgate.net

Immunology and Disease: The modulatory role of N-Acetylneuraminic acid in the immune system is a major research focus. This includes its involvement in inflammation and how pathogens utilize it to either infect cells or evade immune detection. ontosight.aiucdavis.edu

Cancer Biology: Altered sialylation patterns, including changes in N-Acetylneuraminic acid levels, are often associated with cancer. fiveable.me Research is ongoing to understand how these changes contribute to tumor progression and to explore their potential as biomarkers and therapeutic targets. nih.govresearchgate.net

Biotechnological and Therapeutic Applications: The unique biological functions of N-Acetylneuraminic acid have led to research into its applications in the food, cosmetic, and pharmaceutical industries. nih.gov This includes its use as a precursor for antiviral drugs and its potential as a nutritional supplement. nih.govresearchgate.net

Biosynthesis and Chemical Synthesis: Developing efficient methods for producing N-Acetylneuraminic acid, both through enzymatic and chemical synthesis, is an active area of research. nih.govfrontiersin.org This is crucial for facilitating further research and for its commercial applications. acs.orgnih.gov

The following interactive table provides a summary of key research findings related to N-Acetylneuraminic acid:

| Research Area | Key Findings |

| Neurology | Essential for proper development and function of the nervous system. fiveable.me Deficiency can lead to neurological disorders. fiveable.me |

| Immunology | Acts as a receptor for influenza viruses. wikipedia.org Used by some pathogenic bacteria for molecular mimicry to evade the host immune system. ucdavis.edu |

| Cancer | Altered levels can be a biomarker for certain cancers. fiveable.me |

| Biotechnology | Used as a precursor for antiviral drugs like zanamivir (B325) and oseltamivir. nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

126934-33-6 |

|---|---|

Molecular Formula |

C11H18NNaO9 |

Molecular Weight |

331.25 g/mol |

IUPAC Name |

sodium;(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoate |

InChI |

InChI=1S/C11H19NO9.Na/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13;/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21);/q;+1/p-1/t5-,7+,8+,9+,10+;/m0./s1 |

InChI Key |

MVHOXPMVPRDZIH-CBSHMQKXSA-M |

Isomeric SMILES |

CC(=O)N[C@H]([C@H](CC(=O)C(=O)[O-])O)[C@H]([C@@H]([C@@H](CO)O)O)O.[Na+] |

Canonical SMILES |

CC(=O)NC(C(CC(=O)C(=O)[O-])O)C(C(C(CO)O)O)O.[Na+] |

Origin of Product |

United States |

Biosynthesis Pathways and Regulatory Mechanisms of N Acetylneuraminic Acid

De Novo Synthesis Pathways

The biosynthesis of N-Acetylneuraminic acid can proceed through several distinct pathways, each employing a unique set of enzymes to convert precursor molecules into the final product. The three primary routes are the UDP-GlcNAc 2-Epimerase (NeuC) pathway, the N-Acetylglucosamine 2-Epimerase (AGE) pathway, and the N-Acetylmannosamine-6-Phosphate Epimerase (NanE) pathway.

UDP-GlcNAc 2-Epimerase (NeuC) Pathway

Prominently found in bacteria, the UDP-GlcNAc 2-epimerase (NeuC) pathway initiates the synthesis of N-Acetylneuraminic acid from UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govnih.gov The key enzyme, NeuC, catalyzes the hydrolytic epimerization of UDP-GlcNAc to produce N-acetyl-D-mannosamine (ManNAc) and UDP. nih.gov This initial step is a critical control point in the pathway. Following the formation of ManNAc, the enzyme N-acetylneuraminate synthase (NeuB) condenses ManNAc with phosphoenolpyruvate (B93156) (PEP) to yield N-Acetylneuraminic acid. researchgate.net

| Enzyme | Substrate(s) | Product(s) | Organism Type |

| UDP-GlcNAc 2-epimerase (NeuC/SiaA) | UDP-N-acetylglucosamine | N-acetyl-D-mannosamine, UDP | Bacteria |

| N-acetylneuraminate synthase (NeuB) | N-acetyl-D-mannosamine, Phosphoenolpyruvate | N-Acetylneuraminic acid | Bacteria |

N-Acetylglucosamine 2-Epimerase (AGE) Pathway

The N-Acetylglucosamine 2-Epimerase (AGE) pathway represents an alternative route for ManNAc synthesis, a crucial precursor for N-Acetylneuraminic acid. In this pathway, N-acetyl-D-glucosamine (GlcNAc) is directly epimerized to ManNAc by the enzyme AGE. nih.govfrontiersin.org This pathway is significant in various organisms and is also harnessed for the enzymatic production of Neu5Ac. nih.govhep.com.cn Once ManNAc is formed, it enters the final steps of Neu5Ac synthesis. In eukaryotes, ManNAc is first phosphorylated to ManNAc-6-phosphate before being converted to Neu5Ac-9-phosphate and subsequently Neu5Ac. researchgate.net In bacteria, as mentioned previously, ManNAc can be directly condensed with pyruvate (B1213749) by N-acetylneuraminate lyase (NAL) or with PEP by NeuB. nih.govresearchgate.net

| Enzyme | Substrate(s) | Product(s) | Organism Type |

| N-Acetylglucosamine 2-Epimerase (AGE) | N-acetyl-D-glucosamine | N-acetyl-D-mannosamine | Various |

| N-acetylneuraminate lyase (NAL) | N-acetyl-D-mannosamine, Pyruvate | N-Acetylneuraminic acid | Various |

N-Acetylmannosamine-6-Phosphate Epimerase (NanE) Pathway

The N-Acetylmannosamine-6-Phosphate Epimerase (NanE) pathway is primarily involved in the catabolism of sialic acids in bacteria but can also function in the reverse direction for synthesis. nih.govnih.gov This pathway interconverts N-acetylmannosamine-6-phosphate (ManNAc-6P) and N-acetylglucosamine-6-phosphate (GlcNAc-6P). nih.govasm.org For the synthesis of Neu5Ac, GlcNAc-6P, derived from the central carbon metabolism, can be converted to ManNAc-6P by NanE. nih.gov This ManNAc-6P then serves as a substrate for the subsequent enzymatic steps to form N-Acetylneuraminic acid. researchgate.net

| Enzyme | Substrate | Product | Organism Type |

| N-Acetylmannosamine-6-Phosphate Epimerase (NanE) | N-acetylglucosamine-6-phosphate | N-acetylmannosamine-6-phosphate | Bacteria |

Precursor Supply and Intermediate Metabolism

The efficiency of N-Acetylneuraminic acid biosynthesis is heavily reliant on the availability of key precursor molecules. The central hexosamine biosynthesis pathway provides UDP-GlcNAc, a critical substrate for the NeuC pathway and the ultimate source of the acetylated amino sugar backbone. nih.gov Glucose is converted to fructose-6-phosphate (B1210287), which then enters the hexosamine pathway to be converted into glucosamine-6-phosphate, a common metabolic intermediate for all three Neu5Ac synthetic pathways. nih.gov This intermediate can then be converted to UDP-GlcNAc or GlcNAc-6P, feeding into the respective biosynthetic routes. nih.govnih.gov The glycolytic pathway supplies phosphoenolpyruvate (PEP) and pyruvate, which are essential for the condensation reactions that form the nine-carbon backbone of N-Acetylneuraminic acid. researchgate.net The intricate regulation and channeling of these precursors are vital for maintaining cellular homeostasis and meeting the demand for sialylation.

Key Enzymatic Steps in N-Acetylneuraminic Acid Formation

Beyond the initial epimerization reactions that define the different pathways, a series of subsequent enzymatic steps are crucial for the final assembly of N-Acetylneuraminic acid. One of the pivotal enzymes in the vertebrate pathway is N-Acetylmannosamine Kinase (NanK).

N-Acetylmannosamine Kinase (NanK) Activity

In vertebrates, the biosynthesis of N-Acetylneuraminic acid proceeds via the phosphorylation of ManNAc. researchgate.net This critical step is catalyzed by N-acetylmannosamine kinase (NanK), which transfers a phosphate (B84403) group from ATP to the C-6 hydroxyl group of ManNAc, yielding ManNAc-6-phosphate. asm.orgnih.gov In mammals, this kinase activity is part of a bifunctional enzyme known as UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). nih.govfrontiersin.org The resulting ManNAc-6-phosphate is then condensed with PEP by N-acetylneuraminic acid 9-phosphate synthase to form N-acetylneuraminic acid 9-phosphate, which is subsequently dephosphorylated to yield N-Acetylneuraminic acid. researchgate.netfrontiersin.org The activity of NanK is therefore a committed step in this pathway, directing ManNAc towards sialic acid biosynthesis. nih.gov In some bacteria, NanK is a distinct enzyme that phosphorylates ManNAc generated from the breakdown of sialic acid, allowing it to be catabolized. asm.org

| Enzyme | Substrate(s) | Product | Cellular Location (Vertebrates) |

| N-Acetylmannosamine Kinase (NanK) | N-acetyl-D-mannosamine, ATP | N-acetylmannosamine-6-phosphate, ADP | Cytosol |

N-Acetylneuraminic Acid Synthase (NeuB/NANS) Condensation

The biosynthesis of N-acetylneuraminic acid (Neu5Ac) in vertebrates involves a key condensation reaction catalyzed by the enzyme N-acetylneuraminate-9-phosphate synthase (NANS). uniprot.org This enzyme facilitates the condensation of phosphoenolpyruvate (PEP) and N-acetylmannosamine 6-phosphate (ManNAc-6-P) to yield N-acetylneuraminate-9-phosphate (Neu5Ac-9-P). uniprot.orgfrontiersin.org This step is a critical control point in the de novo synthesis of sialic acids. In addition to its primary function, NANS can also catalyze the condensation of PEP with D-mannose 6-phosphate (Man-6-P) to produce 3-deoxy-D-glycero-beta-D-galacto-non-2-ulopyranosonate 9-phosphate (KDN-9-P), which is the phosphorylated form of deaminoneuraminic acid (KDN). uniprot.org The activity of NANS is essential for normal brain and skeletal development. uniprot.org In contrast to the two-step process in vertebrates, bacteria such as Escherichia coli utilize a single enzyme, NeuNAc synthase (encoded by the neuB gene), to directly condense phosphoenolpyruvate and N-acetylmannosamine (ManNAc) to form N-acetylneuraminic acid. nih.gov

N-Acetylneuraminic Acid-9-Phosphate Phosphatase (NANP) Dephosphorylation

Following the condensation reaction, the newly synthesized N-acetylneuraminate-9-phosphate (Neu5Ac-9-P) undergoes dephosphorylation to produce N-acetylneuraminic acid (Neu5Ac). This reaction is catalyzed by N-acylneuraminate 9-phosphatase (NANP), which requires Mg2+ as a cofactor. reactome.org Subcellular localization studies in rat liver have shown that both NANS and NANP are located in the cytosolic fraction. nih.gov While NANP is the third enzyme in the canonical sialic acid biosynthesis pathway, some studies suggest its activity may not be strictly essential for de novo sialic acid production, pointing to the possible existence of alternative phosphatases that can perform this function. nih.gov However, the dephosphorylation of Neu5Ac-9-P is a necessary step to generate free Neu5Ac for subsequent activation. researchgate.net

Activation and Donor Substrate Generation

Once N-acetylneuraminic acid is synthesized in the cytoplasm, it must be activated to a high-energy donor molecule to be utilized in the glycosylation of proteins and lipids. This activation process involves the synthesis of cytidine (B196190) 5′-monophosphate N-acetylneuraminic acid (CMP-Neu5Ac), the universal donor substrate for all sialyltransferases. nih.gov

Cytidine 5′-Monophosphate N-Acetylneuraminic Acid (CMP-Neu5Ac) Synthesis

The synthesis of CMP-Neu5Ac is a critical step that links the cytosolic production of Neu5Ac with the sialylation machinery located in the Golgi apparatus. nih.gov This reaction involves the transfer of a cytidine monophosphate (CMP) moiety from a cytidine triphosphate (CTP) donor to N-acetylneuraminic acid. reactome.org The resulting CMP-Neu5Ac is the activated form of sialic acid that is then transported into the Golgi apparatus to be used by sialyltransferases. nih.govresearchgate.net

Role of CMP-N-Acetylneuraminic Acid Synthetase (CMAS)

The enzyme responsible for the synthesis of CMP-Neu5Ac is CMP-N-acetylneuraminic acid synthetase (CMAS), also known as N-acylneuraminate cytidylyltransferase. reactome.orggenecards.org CMAS catalyzes the transfer of CMP from CTP to Neu5Ac, forming CMP-Neu5Ac and releasing pyrophosphate. reactome.org In mammalian cells, CMAS is ubiquitously expressed and functions as a homotetramer. reactome.org The activity of this enzyme is a crucial control point in the sialylation pathway; interference with its function can be embryonic lethal in mammals. nih.gov

Subcellular Compartmentalization of CMP-Neu5Ac Synthesis

A notable feature of the sialic acid biosynthesis pathway in vertebrates is its subcellular compartmentalization. While the initial steps of Neu5Ac synthesis, catalyzed by enzymes like NANS and NANP, occur in the cytoplasm, the activation of Neu5Ac to CMP-Neu5Ac by CMAS takes place primarily in the nucleus. frontiersin.orgreactome.orgresearchgate.net The free sialic acid is transported into the nucleus where it is converted to CMP-Neu5Ac. frontiersin.orgresearchgate.net This activated sugar is then transported to the Golgi apparatus via the SLC35A1 transporter, where it serves as the substrate for sialyltransferases to attach sialic acid residues to glycoconjugates. researchgate.net

Genetic and Transcriptional Regulation of Biosynthetic Enzymes

The biosynthesis of N-acetylneuraminic acid is tightly regulated to meet the cell's demand for sialylated glycoconjugates. A key regulatory mechanism is the allosteric feedback inhibition of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), the first committed enzyme in the pathway, by the final product, CMP-Neu5Ac. medchemexpress.com This feedback loop ensures that the production of Neu5Ac is balanced with its utilization. Mutations in the CMP-Neu5Ac binding site of GNE can lead to deregulated sialic acid production, as seen in the hereditary disorder Sialuria. rsc.org

The expression of the enzymes involved in sialic acid metabolism can also be regulated at the transcriptional level, often in a tissue-specific and developmentally controlled manner. For instance, the expression of CMP-N-acetylneuraminic acid hydroxylase (CMAH), the enzyme that converts CMP-Neu5Ac to CMP-N-glycolylneuraminic acid (CMP-Neu5Gc), is developmentally regulated in tissues like the pig small intestine. nih.gov Humans have an inactivating mutation in the CMAH gene, and therefore cannot produce Neu5Gc, containing only Neu5Ac in their glycans. frontiersin.org This highlights how genetic regulation of biosynthetic enzymes can lead to significant differences in sialic acid composition between species.

Data Tables

Table 1: Key Enzymes in N-Acetylneuraminic Acid Biosynthesis and Activation

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) | Cellular Location (Vertebrates) |

| N-Acetylneuraminate-9-Phosphate Synthase | NANS | Condensation | N-acetylmannosamine 6-phosphate, Phosphoenolpyruvate | N-acetylneuraminate-9-phosphate, Phosphate | Cytoplasm |

| N-Acylneuraminate 9-Phosphatase | NANP | Dephosphorylation | N-acetylneuraminate-9-phosphate, H₂O | N-acetylneuraminic acid, Phosphate | Cytoplasm |

| CMP-N-Acetylneuraminic Acid Synthetase | CMAS | Activation | N-acetylneuraminic acid, CTP | CMP-N-acetylneuraminic acid, Pyrophosphate | Nucleus |

Catabolism and Recycling Pathways of N Acetylneuraminic Acid

Enzymatic Degradation of N-Acetylneuraminic Acid

The initial steps in the catabolism of Neu5Ac are centered around its cleavage into smaller, more manageable molecules. This process is primarily carried out by the enzyme N-acetylneuraminate lyase. iucr.orgnih.gov

The key enzyme initiating the degradation of Neu5Ac is N-acetylneuraminate lyase, also known as N-acetylneuraminic acid aldolase (B8822740) or NanA. iucr.orgqmul.ac.ukwikipedia.org This enzyme belongs to the class I aldolase family and catalyzes the reversible cleavage of Neu5Ac. iucr.orgnih.gov The reaction proceeds through a Schiff base intermediate formed between a lysine (B10760008) residue in the active site of NanA and the pyruvate (B1213749) moiety of Neu5Ac. nih.gov NanA is found in both pathogenic and non-pathogenic bacteria as well as in various mammalian tissues, highlighting its crucial role in sialic acid metabolism. iucr.orgnih.gov

The action of NanA on N-acetylneuraminic acid results in its cleavage into two products: N-acetyl-D-mannosamine (ManNAc) and pyruvate. qmul.ac.uknih.govnih.govresearchgate.net This reversible aldol (B89426) reaction is a critical step that commits Neu5Ac to the catabolic pathway. iucr.orgnih.gov The pyruvate generated can be directly funneled into central metabolic pathways, while ManNAc undergoes further enzymatic modifications. nih.govresearchgate.net

Downstream Metabolism of Catabolic Products

The products of NanA cleavage, ManNAc and pyruvate, are further metabolized to integrate into the cell's central metabolic framework. Pyruvate can enter pathways like glycolysis and the tricarboxylic acid cycle, while ManNAc is converted to an intermediate of glycolysis in a multi-step process. nih.govresearchgate.net

The conversion of N-acetylmannosamine to fructose-6-phosphate (B1210287) involves a series of enzymatic reactions:

Phosphorylation of ManNAc: The first step is the phosphorylation of ManNAc at the C-6 position by the enzyme N-acetylmannosamine kinase (NanK), utilizing ATP as the phosphate (B84403) donor. nih.govnih.gov This reaction yields N-acetylmannosamine-6-phosphate (ManNAc-6P). nih.govnih.gov

Epimerization to N-Acetylglucosamine-6-Phosphate: Next, N-acetylmannosamine-6-phosphate epimerase (NanE) catalyzes the conversion of ManNAc-6P to N-acetylglucosamine-6-phosphate (GlcNAc-6P). nih.govasm.orgresearchgate.net This epimerization reaction is a crucial step in connecting sialic acid catabolism to amino sugar metabolism. nih.gov

Deacetylation and Deamination: The final steps involve the conversion of GlcNAc-6P to fructose-6-phosphate. First, N-acetylglucosamine-6-phosphate deacetylase (NagA) removes the acetyl group from GlcNAc-6P to produce glucosamine-6-phosphate (GlcN-6P). nih.govnih.gov Subsequently, glucosamine-6-phosphate deaminase (NagB) removes the amino group from GlcN-6P, generating fructose-6-phosphate, which is a key intermediate in glycolysis. nih.govnih.govasm.org

| Enzyme | Abbreviation | Substrate | Product |

|---|---|---|---|

| N-acetylmannosamine kinase | NanK | N-acetyl-D-mannosamine (ManNAc) | N-acetylmannosamine-6-phosphate (ManNAc-6P) |

| N-acetylmannosamine-6-phosphate epimerase | NanE | N-acetylmannosamine-6-phosphate (ManNAc-6P) | N-acetylglucosamine-6-phosphate (GlcNAc-6P) |

| N-acetylglucosamine-6-phosphate deacetylase | NagA | N-acetylglucosamine-6-phosphate (GlcNAc-6P) | Glucosamine-6-phosphate (GlcN-6P) |

| Glucosamine-6-phosphate deaminase | NagB | Glucosamine-6-phosphate (GlcN-6P) | Fructose-6-phosphate |

The end products of N-acetylneuraminic acid catabolism, pyruvate and fructose-6-phosphate, are central metabolites that can be readily utilized by the cell for energy production or biosynthesis. nih.govresearchgate.net Fructose-6-phosphate directly enters the glycolytic pathway, where it can be converted to pyruvate, generating ATP and NADH in the process. Pyruvate, derived from both fructose-6-phosphate and the initial cleavage of Neu5Ac, can be further oxidized in the tricarboxylic acid (TCA) cycle to generate more ATP, or it can be used as a precursor for the synthesis of amino acids and other biomolecules. nih.gov The intermediate GlcNAc-6P can also serve as a precursor for cell wall biosynthesis. iucr.org

Regulation of N-Acetylneuraminic Acid Catabolism

The catabolism of N-acetylneuraminic acid is a tightly regulated process to ensure that the cell can efficiently utilize this nutrient when available and repress the pathway when more preferred energy sources are present. nih.govkhanacademy.org In many bacteria, the genes involved in Neu5Ac catabolism, such as nanA, nanK, and nanE, are organized into operons, allowing for coordinated gene expression. nih.govnih.govresearchgate.net

A key regulator of this pathway is the transcriptional repressor NanR. iucr.orgpnas.orgnih.gov In the absence of an inducer, NanR binds to specific DNA sequences, known as operators, in the promoter regions of the nan operons, preventing their transcription. nih.govpnas.orgnih.gov The true inducer of the pathway is an intermediate of Neu5Ac catabolism, N-acetylmannosamine-6-phosphate (ManNAc-6P). pnas.orgpnas.org When Neu5Ac is present and enters the catabolic pathway, the resulting ManNAc-6P binds to NanR. pnas.orgnih.gov This binding causes a conformational change in the NanR protein, which then dissociates from the DNA, allowing for the transcription of the nan genes and the synthesis of the catabolic enzymes. nih.govpnas.org

In some bacteria, the regulation is more complex and can involve other regulatory proteins. For example, in Escherichia coli, the catabolite activator protein (CRP) is also involved in the positive regulation of the nan operon. nih.gov In Haemophilus influenzae, the regulator SiaR and its co-activator glucosamine-6-phosphate (GlcN-6P) play a role in activating the nan genes. researchgate.net Furthermore, in the presence of a preferred carbon source like glucose, carbon catabolite repression (CCR) can suppress the expression of the nan genes, often mediated by the protein CcpA in Gram-positive bacteria. asm.org This ensures that the cell prioritizes the use of more energy-efficient carbon sources.

Transcriptional Control by Repressors (e.g., NanR, SiaR)

The expression of genes involved in Neu5Ac metabolism is often governed by transcriptional repressors, with NanR and SiaR being the most extensively studied examples. These regulators typically bind to specific DNA sequences in the promoter regions of the nan (N-acetylneuraminic acid) operons, preventing transcription in the absence of an inducer.

In Escherichia coli K-12, the GntR-type transcriptional repressor NanR controls the expression of the nanRATEK and nagAB operons, which are responsible for the transport and catabolism of sialic acid. nih.gov The inactivation of NanR leads to the constitutive expression of these genes. nih.gov It is suggested that Neu5Ac itself acts as the inducer, directly inactivating NanR and allowing for the transcription of the catabolic genes. asm.orgresearchgate.net

In Haemophilus influenzae, the transport and catabolism of Neu5Ac are regulated by the RpiR-type regulator SiaR. SiaR represses the transcription of both the nan and the siaPT (or siaPQM) operons. nih.govresearchgate.net Unlike the NanR system in E. coli, the inducer for SiaR is not Neu5Ac itself, but rather an intermediate of its catabolism, glucosamine-6-phosphate (GlcN-6P), which acts as a coactivator. asm.orgresearchgate.netbiocon.re.kr The cyclic AMP (cAMP) receptor protein (CRP) also plays a cooperative role with SiaR in regulating these operons. nih.gov

Vibrio vulnificus also employs an RpiR-type transcriptional repressor named NanR to control the nanTPSIAR, nanEK, and nagA operons. asm.org In this system, the intermediate N-acetylmannosamine-6-phosphate (ManNAc-6P), generated during Neu5Ac catabolism, serves as the ligand that binds to NanR, alleviating its repressive effect and inducing gene transcription. asm.orgbiocon.re.kr Structural studies have revealed that the binding of ManNAc-6P to the NanR dimer causes a conformational change that reduces its affinity for the nan promoter DNA. biocon.re.kr

In the non-pathogenic soil bacterium Corynebacterium glutamicum, a GntR-type transcriptional regulator, also named NanR, represses the nagAB, nanAKE, and siaEFGI operons involved in Neu5Ac utilization. asm.org Interestingly, the inducers for this NanR are the metabolic intermediates N-acetylglucosamine-6-phosphate (GlcNAc-6P) and N-acetylmannosamine-6-phosphate (ManNAc-6P), not Neu5Ac itself. asm.org

Clostridium perfringens, an anaerobic pathogen, also possesses a transcriptional regulator, NanR, which is proposed to be a global regulator of sialic acid-associated genes. It is suggested that NanR responds to the intracellular concentration of sialic acid in a positive feedback loop. nih.gov

| Organism | Repressor | Regulator Type | Regulated Operons | Inducer/Co-activator | Reference |

|---|---|---|---|---|---|

| Escherichia coli | NanR | GntR-type | nanRATEK, nagAB | N-Acetylneuraminic acid (Neu5Ac) | nih.govasm.orgresearchgate.net |

| Haemophilus influenzae | SiaR | RpiR-type | nan, siaPT (siaPQM) | Glucosamine-6-phosphate (GlcN-6P) | nih.govasm.orgresearchgate.netbiocon.re.kr |

| Vibrio vulnificus | NanR | RpiR-type | nanTPSIAR, nanEK, nagA | N-acetylmannosamine-6-phosphate (ManNAc-6P) | asm.orgbiocon.re.kr |

| Corynebacterium glutamicum | NanR | GntR-type | nagAB, nanAKE, siaEFGI | N-acetylglucosamine-6-phosphate (GlcNAc-6P), N-acetylmannosamine-6-phosphate (ManNAc-6P) | asm.org |

| Clostridium perfringens | NanR | - | Sialic acid-associated genes | Sialic acid (proposed) | nih.gov |

Influence of Carbon Source Availability

The catabolism of N-Acetylneuraminic acid is often subject to catabolite repression, a regulatory mechanism that allows bacteria to prioritize the use of more readily metabolizable carbon sources, such as glucose. researchgate.net When a preferred carbon source is available, the expression of genes required for the metabolism of alternative carbon sources like Neu5Ac is repressed.

In Corynebacterium glutamicum, for example, there is a consecutive utilization of glucose and Neu5Ac, as well as fructose (B13574) and Neu5Ac. asm.org The wild-type strain will consume the preferred sugar first before switching to Neu5Ac metabolism. asm.org This indicates that the presence of glucose or fructose leads to the repression of the Neu5Ac catabolic pathway. However, a mutant strain lacking the NanR repressor is capable of consuming both sugars simultaneously. asm.org

This phenomenon is a common survival strategy for bacteria, particularly those in environments with fluctuating nutrient availability, such as the gastrointestinal tract where glucose levels can be low. researchgate.net The ability to switch to alternative nutrient sources like sialic acid provides a significant competitive advantage for colonization in such environments. researchgate.net

Transport Mechanisms of N-Acetylneuraminic Acid and its Intermediates

The uptake of N-Acetylneuraminic acid from the environment is a critical first step for its utilization as a nutrient or for its incorporation into bacterial cell surface structures. Bacteria have evolved a variety of sophisticated transport systems to scavenge this valuable resource.

Cellular Uptake and Export Systems

The transport of Neu5Ac across the bacterial cell envelope involves passage through both the outer and inner membranes in Gram-negative bacteria. In Gram-negative bacteria, porins located in the outer membrane, such as NanC in E. coli, facilitate the diffusion of Neu5Ac into the periplasmic space. researchgate.netiucr.orgelifesciences.org From the periplasm, specific transporters mediate its translocation across the inner membrane into the cytoplasm. researchgate.net

Bacterial transporters for Neu5Ac can be broadly categorized into two main types:

Primary Active Transporters: These systems utilize the energy from ATP hydrolysis to drive the transport of substrates against a concentration gradient. The ATP-binding cassette (ABC) transporters are a prominent example. researchgate.net The SatABCD ABC transporter in Haemophilus ducreyi is a known system for Neu5Ac uptake. wikipedia.org

Secondary Active Transporters: These transporters couple the movement of a solute to an existing ion gradient (e.g., H⁺ or Na⁺). This category includes several families:

Major Facilitator Superfamily (MFS): The NanT protein from Escherichia coli is a well-characterized MFS transporter that functions as a symporter, likely using a proton gradient. nih.govwhiterose.ac.uk

Sodium Solute Symporter (SSS) family: These transporters utilize a sodium ion gradient to drive the uptake of sialic acids. iucr.orgiucr.org The SiaT transporter in the uropathogenic bacterium Proteus mirabilis is an example of an SSS transporter. iucr.org

Tripartite ATP-independent Periplasmic (TRAP) Transporters: These systems consist of a periplasmic substrate-binding protein and two integral membrane proteins. nih.govelifesciences.org The SiaPQM TRAP transporter from Haemophilus influenzae is a well-studied example responsible for high-affinity Neu5Ac uptake. nih.govwikipedia.orgwhiterose.ac.uk

While uptake mechanisms are well-documented, specific export systems for Neu5Ac from the cytoplasm are less characterized, though some proteins like NanP in Lactobacillus sakei are suggested to be involved in exporting excess protons and sodium that may enter during symport processes. nih.gov In mammalian cells, the lysosomal protein Sialin is known to export sialic acids from the lysosome into the cytosol. rsc.org

Identification and Characterization of Specific Transporters

Several specific transporters for N-Acetylneuraminic acid and its derivatives have been identified and characterized in various bacterial species.

NanT: The NanT protein of Escherichia coli was the first bacterial sialic acid transporter to be experimentally characterized. whiterose.ac.uk It belongs to the Major Facilitator Superfamily (MFS) and is responsible for the transport of Neu5Ac into the cytoplasm. wikipedia.orgwhiterose.ac.uk

SiaPQM (SiaPT): This Tripartite ATP-independent Periplasmic (TRAP) transporter is found in Haemophilus influenzae and plays a crucial role in its pathogenesis by enabling the scavenging of host-derived sialic acid. nih.govelifesciences.orgwikipedia.org The periplasmic substrate-binding protein, SiaP, binds Neu5Ac with high affinity. whiterose.ac.uk

SatABCD: This is an ATP-binding cassette (ABC) transporter identified in Haemophilus ducreyi that mediates the uptake of Neu5Ac. wikipedia.org

SiaT: A member of the Sodium Solute Symporter (SSS) family, SiaT from Proteus mirabilis transports host-derived sialic acids. iucr.org Its function is dependent on a sodium ion gradient. iucr.org

NanG and NanX: While most characterized transporters are specific for Neu5Ac, some bacteria possess transporters for anhydro-sialic acid forms. NanG, from the Glycoside-Pentoside-Hexuronide:cation symporter family, is a specific transporter for 2,7-anhydro-Neu5Ac (2,7-AN). microbiologyresearch.org NanX transporters, belonging to the Major Facilitator Superfamily, also exclusively transport 2,7-AN. microbiologyresearch.org

| Transporter | Organism | Transporter Family | Substrate(s) | Reference |

|---|---|---|---|---|

| NanT | Escherichia coli | Major Facilitator Superfamily (MFS) | N-Acetylneuraminic acid (Neu5Ac) | wikipedia.orgwhiterose.ac.uk |

| SiaPQM (SiaPT) | Haemophilus influenzae | Tripartite ATP-independent Periplasmic (TRAP) | N-Acetylneuraminic acid (Neu5Ac) | nih.govelifesciences.orgwikipedia.org |

| SatABCD | Haemophilus ducreyi | ATP-binding Cassette (ABC) | N-Acetylneuraminic acid (Neu5Ac) | wikipedia.org |

| SiaT | Proteus mirabilis | Sodium Solute Symporter (SSS) | Sialic acids | iucr.org |

| NanG | Various bacteria | Glycoside-Pentoside-Hexuronide:cation symporter | 2,7-anhydro-Neu5Ac (2,7-AN) | microbiologyresearch.org |

| NanX | Various bacteria | Major Facilitator Superfamily (MFS) | 2,7-anhydro-Neu5Ac (2,7-AN) | microbiologyresearch.org |

Biological Functions and Molecular Mechanisms of N Acetylneuraminic Acid

Structural Roles in Glycoconjugates

The strategic positioning of N-acetylneuraminic acid on the cell surface and on secreted molecules dictates many of its functional properties. encyclopedia.pubwikipedia.org

Formation of Sialylated Oligosaccharides and Polysialic Acid

Beyond single terminal residues, N-acetylneuraminic acid can form more complex structures. Sialylated oligosaccharides, short chains of sugars terminating with sialic acid, are abundant in various biological fluids, including human milk. nih.govnih.gov Furthermore, N-acetylneuraminic acid can polymerize to form polysialic acid (polySia), a homopolymer of α2,8-linked Neu5Ac monomers. encyclopedia.pubnih.gov This unique structure is notably found on the neural cell adhesion molecule (NCAM), where it plays a significant role in neural development and plasticity. iucr.orgresearchgate.net The degree of polymerization of polySia can vary, contributing to the diversity of its biological functions. encyclopedia.pub

Diversity of Glycosidic Linkages (α2,3-, α2,6-, α2,8-linkages)

The way in which N-acetylneuraminic acid is attached to the underlying glycan chain, known as the glycosidic linkage, is a critical determinant of its function. The most common linkages are α2,3-, α2,6-, and α2,8-. encyclopedia.pubneb.com These linkages are formed by specific enzymes called sialyltransferases, which transfer sialic acid to a galactose (Gal), N-acetylgalactosamine (GalNAc), or another sialic acid residue. encyclopedia.pubfrontiersin.org The type of linkage profoundly influences the three-dimensional structure of the glycan and, consequently, its recognition by other molecules. nih.govresearchgate.net For instance, α2,3- and α2,6-sialylated glycans are recognized by different sets of proteins, leading to distinct biological outcomes. nih.govrsc.org The α2,8-linkage is characteristic of polysialic acid formation. encyclopedia.pubnih.gov

Modulation of Cell-Cell Interactions and Recognition

The terminal position and negative charge of N-acetylneuraminic acid make it a key modulator of interactions between cells and with the extracellular matrix. cabio.com

Role in Cellular Adhesion Processes

N-acetylneuraminic acid plays a significant role in cellular adhesion, the process by which cells attach to each other and to their surroundings. scientificlabs.co.ukcabio.com Sialoglycans on the surface of cells can mediate these adhesive events. nih.gov For example, studies have shown that the expression of N-acetylneuraminic acid linked α2,3 to galactose on the surface of human colon cancer cells is involved in their adhesion to endothelial cells, a critical step in tumor metastasis. nih.gov This highlights the importance of specific sialic acid linkages in determining cellular adhesive properties.

Ligand-Receptor Binding Specificity (e.g., Siglec-Glycan Interactions)

N-acetylneuraminic acid serves as a crucial recognition molecule for a family of receptors known as Siglecs (sialic acid-binding immunoglobulin-like lectins). nih.govoregonstate.edu These receptors are primarily expressed on immune cells and play a critical role in regulating immune responses. oregonstate.edumdpi.com

The binding specificity of Siglecs is highly dependent on the type of sialic acid and its linkage. rsc.orgmdpi.com For instance, some Siglecs preferentially bind to α2,3-linked sialic acids, while others favor α2,6-linked forms. mdpi.com This specificity allows for fine-tuned regulation of immune cell activity. The interaction between Siglecs and their sialylated ligands can either inhibit or activate immune responses, depending on the specific Siglec and the cellular context. nih.govoup.com These interactions are vital for maintaining immune homeostasis and distinguishing "self" from "non-self." encyclopedia.pubmdpi.com

| Receptor Family | Primary Ligand | Key Functions |

| Siglecs | Sialic acids (N-Acetylneuraminic acid) | Modulation of immune responses, cell-cell recognition |

| Selectins | Sialylated and fucosylated glycans | Cell adhesion in the vascular system |

Table 1: Examples of Receptor Families Recognizing Sialic Acid

| Linkage Type | Recognized By | Biological Significance |

| α2,3-linkage | Certain Siglecs, Influenza A virus hemagglutinin | Immune regulation, pathogen binding, cancer metastasis |

| α2,6-linkage | Certain Siglecs, Human influenza A virus hemagglutinin | Immune regulation, pathogen binding |

| α2,8-linkage | Polysialyltransferases, some antibodies | Formation of polysialic acid, neural development |

Table 2: Significance of Different Sialic Acid Linkages

Impact on Membrane Stability and Macromolecular Structure

The presence of N-Acetylneuraminic acid at the termini of glycan chains has profound implications for the biophysical properties of cell membranes and the conformation of macromolecules. The anionic nature of N-Acetylneuraminic acid, conferred by its carboxyl group, imparts a net negative charge to the cell surface. This electrostatic repulsion between adjacent sialic acid residues and between opposing cell surfaces helps to maintain cellular integrity and prevent unwanted cell-cell aggregation.

Furthermore, the hydration shell surrounding the negatively charged N-Acetylneuraminic acid contributes to the structural organization of the glycocalyx, the dense layer of carbohydrates on the cell surface. This hydrated matrix influences the physical properties of the cell membrane, including its fluidity and permeability. The sialic acid residues can also engage in intramolecular and intermolecular interactions that stabilize the conformation of glycoproteins and glycolipids within the membrane, thereby influencing the presentation of receptors and other cell surface molecules.

The impact of N-Acetylneuraminic acid extends to the structure of secreted macromolecules. For instance, the high degree of sialylation on mucins, the primary protein component of mucus, is crucial for their extended and rigid conformation. This structure is essential for the viscoelastic properties of mucus, enabling it to function as a protective barrier in the respiratory and gastrointestinal tracts.

N-Acetylneuraminic Acid as a Signaling Molecule

Beyond its structural roles, N-Acetylneuraminic acid is increasingly recognized as a key player in cellular signaling, capable of initiating intracellular cascades that govern fundamental cellular processes.

Recent research has illuminated the ability of N-Acetylneuraminic acid to directly trigger signaling pathways. For example, extracellular N-Acetylneuraminic acid has been shown to activate the Rho/ROCK signaling pathway. This pathway is a critical regulator of the actin cytoskeleton, and its activation by N-Acetylneuraminic acid can lead to changes in cell shape, motility, and adhesion. The precise mechanism of this activation is an area of active investigation, but it is thought to involve interactions with specific cell surface receptors that are coupled to the Rho family of small GTPases.

The signaling initiated by N-Acetylneuraminic acid has significant consequences for cell fate decisions, including proliferation and differentiation. By modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, N-Acetylneuraminic acid can influence the expression of genes that control the cell cycle and differentiation programs.

For example, alterations in the sialylation status of cell surface receptors, such as epidermal growth factor receptor (EGFR), can impact their dimerization and subsequent activation, thereby affecting downstream signaling that drives cell proliferation. Similarly, changes in the sialylation patterns during development are known to correlate with specific differentiation events, suggesting a role for N-Acetylneuraminic acid in guiding the development of various cell lineages.

Table 1: Influence of N-Acetylneuraminic Acid on Cellular Signaling

| Signaling Pathway | Cellular Process Affected | Research Finding |

|---|---|---|

| Rho/ROCK | Cytoskeletal organization, cell motility | Extracellular N-Acetylneuraminic acid can induce the activation of RhoA, leading to downstream effects on actin stress fiber formation. |

| MAPK/ERK | Cell proliferation, survival | The degree of sialylation on growth factor receptors can modulate the duration and intensity of ERK signaling. |

| PI3K/Akt | Cell growth, apoptosis | Sialic acid-mediated signaling can contribute to the activation of the PI3K/Akt pathway, promoting cell survival. |

Involvement in Host-Pathogen Interactions

The prominent display of N-Acetylneuraminic acid on host cell surfaces makes it a primary target for interaction with a wide array of pathogens, including bacteria and viruses.

Many pathogenic bacteria have evolved sophisticated mechanisms to exploit host N-Acetylneuraminic acid for their own benefit, a strategy known as molecular mimicry. These bacteria can scavenge N-Acetylneuraminic acid from the host environment and incorporate it onto their own surface glycans. This process, termed bacterial sialylation, effectively coats the bacteria in a layer of "self" antigens, allowing them to evade recognition by the host immune system.

For instance, pathogens such as Neisseria meningitidis and Haemophilus influenzae can decorate their lipooligosaccharides with N-Acetylneuraminic acid, which helps them to resist complement-mediated killing and phagocytosis. This molecular camouflage is a key virulence factor for these and other encapsulated bacteria.

N-Acetylneuraminic acid serves as a crucial receptor for the entry of numerous viruses into host cells. The hemagglutinin protein on the surface of influenza viruses, for example, specifically recognizes and binds to N-Acetylneuraminic acid residues on the surface of respiratory epithelial cells, initiating the process of viral infection. The linkage of N-Acetylneuraminic acid to the underlying galactose (α-2,3 or α-2,6) can determine the host specificity of different influenza strains.

Other viruses, including certain paramyxoviruses and coronaviruses, also utilize N-Acetylneuraminic acid as a primary or co-receptor for attachment and entry into host cells. The specificity of these interactions is a critical determinant of viral tropism and pathogenesis.

Table 2: N-Acetylneuraminic Acid in Host-Pathogen Interactions

| Pathogen Type | Interaction with N-Acetylneuraminic Acid | Consequence |

|---|---|---|

| Bacteria (N. meningitidis) | Incorporation of host N-Acetylneuraminic acid onto the bacterial surface. | Immune evasion through molecular mimicry. |

| Virus (Influenza A) | Binding of viral hemagglutinin to N-Acetylneuraminic acid on host cells. | Viral attachment and entry into the host cell. |

Microbial Adaptation and Colonization Strategies

N-Acetylneuraminic acid (Neu5Ac), the most prevalent sialic acid in humans, plays a pivotal role in the interplay between microbes and their hosts. wikipedia.orgnih.gov Its presence on the terminal ends of glycan chains on host cell surfaces and in mucus secretions makes it a key target for both commensal and pathogenic microbes. wikipedia.orgnih.govnih.govresearchgate.net Microorganisms have evolved sophisticated strategies to exploit host-derived Neu5Ac for their own benefit, including using it as a nutrient source, for immune evasion through molecular mimicry, and to facilitate the formation of biofilms. microbiologyresearch.orgmicrobiologyresearch.orgfrontiersin.org

Utilization of N-Acetylneuraminic Acid as a Nutrient Source

For many bacteria, N-Acetylneuraminic acid represents a valuable source of carbon and nitrogen, particularly in nutrient-limited environments like the mucosal surfaces of the gastrointestinal and respiratory tracts. wikipedia.orgmdpi.comasm.org The process of utilizing Neu5Ac typically involves several key steps, beginning with its liberation from host glycoconjugates.

Enzymatic Liberation and Transport:

Microbes, including various pathogens and commensals, produce enzymes called sialidases or neuraminidases that cleave terminal Neu5Ac residues from host glycoproteins and glycolipids. microbiologyresearch.orgtandfonline.com Once liberated, free Neu5Ac can be taken up by the bacteria through specific transporters. wikipedia.orgmicrobiologyresearch.org Several types of sialic acid transporters have been identified in bacteria:

NanT Transporter: The N-acetylneuraminic acid transporter (NanT), first described in Escherichia coli, is a proton-coupled secondary transporter. microbiologyresearch.org Homologues of NanT have been found in various other bacteria, including Yersinia pestis, Tannerella forsythia, and Bacteroides fragilis. microbiologyresearch.org

SiaT Transporter: This is a sodium solute symporter found in pathogens such as Clostridium perfringens and Staphylococcus aureus. microbiologyresearch.org

TRAP Transporters: Tripartite ATP-independent periplasmic (TRAP) transporters, like the SiaPQM system in Haemophilus influenzae, are also involved in Neu5Ac uptake. wikipedia.org

ABC Transporters: ATP-binding cassette (ABC) transporters, such as the SatABCD system in Haemophilus ducreyi, represent another mechanism for importing Neu5Ac. wikipedia.orgnih.gov

Catabolism:

Following uptake, Neu5Ac is catabolized through a series of enzymatic reactions. tandfonline.com The initial step is catalyzed by Neu5Ac lyase (NanA), which breaks down Neu5Ac into N-acetylmannosamine (ManNAc) and pyruvate (B1213749). asm.orgtandfonline.com Subsequent enzymatic steps convert ManNAc into fructose-6-phosphate (B1210287), which can then enter central metabolic pathways like glycolysis to generate energy. microbiologyresearch.org The ability to catabolize Neu5Ac provides a significant competitive advantage to bacteria, enabling them to thrive in the host environment. nih.govnih.gov For instance, the catabolism of Neu5Ac is crucial for the pathogenesis of Vibrio vulnificus, contributing to its growth, adhesion, and survival during infection. asm.orgnih.gov

Table 1: Examples of Microbial N-Acetylneuraminic Acid Utilization as a Nutrient

| Microorganism | Key Enzymes/Transporters | Role in Colonization |

|---|---|---|

| Escherichia coli | NanT (transporter), NanA (lyase) | Utilizes Neu5Ac as a carbon and nitrogen source, aiding survival in the gut. microbiologyresearch.orgmdpi.com |

| Vibrio vulnificus | NanA (lyase) | Neu5Ac catabolism is essential for growth, adhesion, and overall pathogenesis. asm.orgnih.gov |

| Haemophilus influenzae | SiaPQM (TRAP transporter) | Acquires host Neu5Ac for nutritional purposes. wikipedia.org |

| Clostridium perfringens | NanI (sialidase), SiaT (transporter) | Sialidase activity is important for intestinal colonization and survival in the presence of mucin. microbiologyresearch.org |

| Bacteroides fragilis | NanT homologue | Competes for and utilizes sialic acid in the gut, giving it a nutritional advantage. nih.govmicrobiologyresearch.org |

| Lactobacillus sakei | nanTEAR-nanK gene cluster | Enables growth on Neu5Ac as a carbon source, providing a competitive advantage in meat environments. nih.gov |

Molecular Mimicry and Immune Evasion

One of the most remarkable strategies employed by pathogenic bacteria is the decoration of their own cell surfaces with host-derived Neu5Ac. microbiologyresearch.org This molecular mimicry allows pathogens to camouflage themselves as "self" and evade the host's immune system. microbiologyresearch.orgnih.gov

By incorporating Neu5Ac into their surface structures, such as capsules and lipopolysaccharides (LPS), bacteria can achieve several advantages:

Evasion of Complement Activation: The negatively charged Neu5Ac on the bacterial surface can interfere with the alternative complement pathway, a key component of the innate immune response. nih.govnih.gov

Reduced Immunogenicity: By mimicking host structures, sialylated bacterial surfaces are less likely to be recognized as foreign and trigger an antibody response. nih.govmdpi.com

Interaction with Siglecs: Bacteria can exploit the interaction between sialic acids and Siglecs (sialic acid-binding immunoglobulin-like lectins), which are inhibitory receptors on immune cells. nih.govoup.com For example, Group B Streptococcus (GBS) displays a capsular polysaccharide with a terminal sequence identical to a common human glycan. nih.govnih.gov This allows GBS to engage Siglec-9 on neutrophils, dampening the inflammatory response and promoting immune evasion. nih.govnih.gov

This strategy of molecular mimicry has been observed in a number of human pathogens. For instance, Neisseria gonorrhoeae acquires CMP-Neu5Ac from the host to sialylate its lipooligosaccharide (LOS), which confers resistance to serum killing. microbiologyresearch.org Similarly, Neisseria meningitidis serogroup B produces a polysialic acid capsule that mimics human neural cell adhesion molecules. oup.com

Table 2: Microbial Use of N-Acetylneuraminic Acid for Molecular Mimicry

| Microorganism | Sialylated Structure | Mechanism of Immune Evasion |

|---|---|---|

| Neisseria gonorrhoeae | Lipooligosaccharide (LOS) | Acquires host Neu5Ac to become resistant to serum-mediated killing. microbiologyresearch.org |

| Neisseria meningitidis serogroup B | Capsular Polysaccharide | Mimics host neural cell adhesion molecules, aiding in immune evasion. oup.com |

| Group B Streptococcus (GBS) | Capsular Polysaccharide | Engages inhibitory Siglec-9 on neutrophils, dampening the immune response. nih.govnih.gov |

| Campylobacter jejuni | Lipooligosaccharide (LOS) | Sialylation of LOS affects immunogenicity and serum resistance. frontiersin.orgoup.com |

| Haemophilus influenzae | Lipooligosaccharide (LOS) | Incorporation of Neu5Ac protects against complement-mediated killing. frontiersin.org |

| Pseudomonas aeruginosa | Surface Glycans | Uptake of Neu5Ac reduces deposition of complement C3b on the bacterial surface. nih.gov |

Role in Biofilm Formation

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. They are notoriously resistant to antibiotics and host immune defenses, making them a significant factor in chronic infections. N-Acetylneuraminic acid has been shown to play a crucial role in the formation and stability of biofilms for several pathogens. frontiersin.org

For example, in Streptococcus pneumoniae, a major cause of pneumonia and otitis media, the presence of free Neu5Ac enhances biofilm formation in vitro. tandfonline.comnih.gov In a murine model, intranasal administration of sialic acid led to increased pneumococcal colonization in the nasopharynx. nih.gov The pneumococcal neuraminidase NanA is critically involved in this process, as its activity contributes to the production of biofilms. asm.org

Similarly, for nontypeable Haemophilus influenzae (NTHi), Neu5Ac is a key component of the biofilm matrix. frontiersin.org Mutants unable to incorporate sialic acid into their surface structures produce significantly reduced biofilms. frontiersin.org In Vibrio vulnificus, the ability to synthesize sialic acid is not only important for immune evasion but also plays a critical role in biofilm formation and motility. microbiologyresearch.org For the periodontal pathogen Tannerella forsythia, sialic acid can serve as an essential metabolite for biofilm growth, and its sialidase activity is important for early attachment and biofilm development. core.ac.uk

Table 3: N-Acetylneuraminic Acid in Microbial Biofilm Formation

| Microorganism | Role of N-Acetylneuraminic Acid | Key Findings |

|---|---|---|

| Streptococcus pneumoniae | Enhances biofilm formation. | Free Neu5Ac increases biofilm mass; the neuraminidase NanA is crucial for this process. tandfonline.comnih.govasm.org |

| Nontypeable Haemophilus influenzae (NTHi) | Promotes biofilm development. | Mutants unable to incorporate Neu5Ac show significantly reduced biofilm formation. frontiersin.org |

| Vibrio vulnificus | Critical for biofilm formation. | The ability to synthesize sialic acid is linked to biofilm development and motility. microbiologyresearch.org |

| Tannerella forsythia | Supports biofilm growth. | Sialic acid serves as a metabolite for biofilm growth; sialidase activity is important for attachment. core.ac.uk |

Evolutionary Biology of N Acetylneuraminic Acid

Comparative Glycomics and Sialic Acid Diversity Across Taxa

Sialic acids, a family of over 50 members, are nine-carbon backbone sugars typically found at the outermost ends of glycan chains on the surfaces of cells and secreted glycoproteins. pnas.orgresearchgate.net This terminal position makes them critical mediators of cell-cell interactions and interactions with the environment. researchgate.net While ubiquitous in vertebrates and some "higher" invertebrates (deuterostomes), sialic acids exhibit a more sporadic distribution in other branches of life, such as in certain bacteria, insects, and fungi. nih.govnih.govpnas.org This distribution pattern suggests that the biosynthetic pathways for sialic acids likely evolved from more ancient pathways for nonulosonic acids and were differentially utilized throughout evolution. nih.govpnas.org

In vertebrates, the most common sialic acids are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), which differ by a single oxygen atom. nih.gov Another significant, though less common, form is 2-keto-3-deoxy-nonulosonic acid (Kdn). The diversity of sialic acids is further amplified by various modifications, such as acetylation, methylation, sulfation, and lactylation at different positions on the molecule. pnas.org The type and linkage of sialic acids to underlying glycans are orchestrated by a suite of enzymes called sialyltransferases, which are key to generating the vast structural diversity of sialoglycans. oup.com

Interestingly, the complexity of sialic acid profiles varies significantly among different species. For instance, echinoderms like sea urchins and starfish exhibit a remarkable diversity of sialic acids, whereas the profile in humans is comparatively simpler. pnas.org This variation across taxa underscores the evolutionary pressures that have shaped sialic acid biology.

Table 1: Distribution and Common Forms of Sialic Acids Across Different Taxa

| Taxon | Presence of Sialic Acids | Common Sialic Acid Forms |

| Vertebrates | Ubiquitous | Neu5Ac, Neu5Gc, Kdn |

| Higher Invertebrates (e.g., Echinoderms) | Present | High diversity, including various modified forms |

| Insects | Rare (e.g., Drosophila) | Neu5Ac |

| Bacteria (some pathogenic/commensal) | Present | Neu5Ac (often as molecular mimicry) |

| Plants | Generally absent | Not applicable |

| Fungi | Rare | Present in some species |

Human-Specific Evolutionary Changes in Sialic Acid Biology

The sialic acid landscape in humans is unique among mammals, primarily due to a single gene inactivation event that occurred millions of years ago. This event had profound consequences for the types of sialic acids expressed on human cells and the receptors that recognize them.

Inactivation of CMP-N-Acetylneuraminic Acid Hydroxylase (CMAH) Gene

A pivotal event in human evolution was the inactivation of the gene encoding CMP-N-acetylneuraminic acid hydroxylase (CMAH). pnas.orgresearchgate.net This enzyme is responsible for the conversion of CMP-Neu5Ac to CMP-Neu5Gc, the activated forms of these sialic acids. pnas.org In the human lineage, a 92-base pair deletion in the CMAH gene, caused by an Alu-mediated event, resulted in a non-functional protein. oup.compnas.org This genetic alteration is estimated to have occurred approximately 2-3 million years ago, after the divergence of the human lineage from our last common ancestor with chimpanzees and bonobos. nih.govpnas.orgoup.com Evidence from Neanderthal fossils, which show the presence of Neu5Ac but not Neu5Gc, confirms that this inactivation predates the split between modern humans and Neanderthals. nih.govpnas.org

Consequences for Neu5Ac Expression and Glycan Profiles in Humans

The inactivation of the CMAH gene led to a significant shift in the sialic acid profile of human tissues. pnas.orgoup.com With the inability to synthesize Neu5Gc, human cells exclusively produce and display N-acetylneuraminic acid (Neu5Ac) on their surfaces. pnas.orgmdpi.com This contrasts sharply with most other mammals, including our closest primate relatives, where Neu5Gc is an abundant sialic acid. pnas.org Consequently, humans have an excess of Neu5Ac compared to other mammals. pnas.org This alteration in the terminal sugar of cell surface glycans represents a fundamental biochemical difference between humans and other species.

Differential Expression of Sialic Acid-Recognizing Lectins (Siglecs)

The change in the sialic acid landscape in humans was accompanied by corresponding evolutionary adaptations in the proteins that recognize these sugars, known as Siglecs (sialic acid-binding immunoglobulin-like lectins). pnas.orgnih.gov Siglecs play crucial roles in regulating immune responses by recognizing "self" through binding to sialic acids. The shift from a Neu5Gc-rich to a Neu5Ac-only environment likely drove changes in the binding specificities and expression patterns of various Siglecs. pnas.orgresearchgate.net

For example, studies have shown striking differences in Siglec expression between humans and great apes. pnas.org Siglec-5 is prominently expressed on chimpanzee T cells and B cells, whereas its expression on human lymphocytes is very low. pnas.org Similarly, there are differences in the expression levels of Siglec-9 on monocytes and granulocytes between humans and chimpanzees. nih.gov Furthermore, human Siglec-11 has acquired a preference for Neu5Ac over the ancestral preference for Neu5Gc and is uniquely expressed in human brain microglia. pnas.org The human lineage has also seen the pseudogenization or deletion of certain SIGLEC genes, such as SIGLEC13 and SIGLEC14. pnas.org These modifications in the Siglec family highlight a rapid evolution in the recognition of sialic acid "self" patterns in humans.

Co-evolutionary Dynamics with Pathogens

The evolution of sialic acid biology is intricately linked with the constant arms race between hosts and pathogens. Sialic acids on host cells are often exploited by pathogens as receptors for attachment and entry.

Selective Pressures on Sialic Acid Metabolism Genes

The inactivation of the CMAH gene in the human lineage is hypothesized to have been driven by selective pressure from pathogens that utilized Neu5Gc as a receptor. pnas.orgoup.com For instance, a malarial parasite that infects great apes, Plasmodium reichenowi, preferentially binds to Neu5Gc. researchgate.net The loss of Neu5Gc would have conferred resistance to such a pathogen, providing a significant survival advantage to our ancestors.

However, this change also created new vulnerabilities. Pathogens that preferentially recognize Neu5Ac, such as the human-specific malarial parasite Plasmodium falciparum and bacteria like Haemophilus influenzae, may have evolved to exploit the abundance of Neu5Ac on human cells. pnas.orgoup.comglycoforum.gr.jp Many human pathogens have also evolved the ability to decorate their own surfaces with Neu5Ac, a strategy known as molecular mimicry, to evade the host immune system. biorxiv.org This constant pressure from pathogens has likely been a major driving force behind the evolutionary changes observed in human sialic acid metabolism and the corresponding Siglec receptors. researchgate.netnih.gov The dynamic interplay between host sialic acids and pathogen lectins (or vice versa) is a clear example of a "Red Queen" evolutionary scenario, where both host and pathogen must continually adapt to survive. researchgate.net

Evolutionary Adaptations in Pathogen Sialic Acid Utilization

Pathogens have evolved sophisticated mechanisms to exploit host-derived N-acetylneuraminic acid (Neu5Ac), a testament to the strong selective pressures exerted during host-pathogen interactions. These adaptations primarily revolve around two key strategies: utilizing Neu5Ac as a nutrient source and employing it for molecular mimicry to evade the host's immune system. nih.govresearchgate.net

A crucial enzymatic adaptation is the production of sialidases (or neuraminidases), which are enzymes that cleave terminal sialic acid residues from host glycoconjugates, making them available for the pathogen. mdpi.comnih.gov The evolution of bacterial sialidases is complex, with evidence suggesting that these enzymes have been acquired through horizontal gene transfer, contributing significantly to the virulence of many pathogens. nih.govnih.gov For instance, the presence of sialidase activity is a key virulence factor in various pathogenic bacteria, enabling them to colonize mucosal surfaces, degrade host tissues, and gain access to nutrients. mdpi.comnih.gov

Specific pathogens exhibit remarkable adaptations in their sialic acid utilization pathways. Vibrio cholerae, the causative agent of cholera, possesses a sialidase that enhances the activity of its cholera toxin. nih.gov Haemophilus influenzae, a respiratory pathogen, has evolved a high-affinity transport system for sialic acid, which is crucial for its survival and persistence in the host. whiterose.ac.ukfrontiersin.org Furthermore, some pathogens, like certain strains of Escherichia coli and Neisseria meningitidis, have the ability to not only scavenge host sialic acid but also to synthesize it de novo, providing a significant advantage in environments where free sialic acid may be limited. frontiersin.org

Another significant evolutionary adaptation is the ability of pathogens to incorporate scavenged Neu5Ac onto their own cell surfaces, a process known as molecular mimicry. frontiersin.org By decorating their surfaces with a molecule that is abundant in the host, pathogens can effectively camouflage themselves from the host's immune system, preventing recognition and subsequent clearance. This strategy is employed by a variety of pathogens, including Campylobacter jejuni, where sialylation of its surface lipooligosaccharides is a key factor in its pathogenesis and the development of associated autoimmune neuropathies. frontiersin.org

The evolution of sialic acid catabolism in bacteria is largely confined to species that colonize mammals, highlighting the co-evolutionary relationship between these microbes and their hosts. nih.gov The genes involved in sialic acid breakdown are often found in clusters, and their phylogenetic analysis reveals a mosaic evolutionary history, with instances of both vertical inheritance and horizontal gene transfer. nih.govnih.gov This dynamic evolution has allowed pathogens to efficiently adapt to and exploit the sialic acid-rich environments of their hosts.

Table 1: Examples of Pathogen Adaptations for Sialic Acid Utilization

| Pathogen | Adaptation | Significance in Pathogenesis |

|---|---|---|

| Vibrio cholerae | Produces sialidase that enhances cholera toxin activity. nih.gov | Increases the severity of cholera infection. |

| Haemophilus influenzae | Possesses a high-affinity TRAP transporter for sialic acid. whiterose.ac.ukfrontiersin.org | Essential for survival and persistence in the respiratory tract. |

| Neisseria meningitidis | Capable of de novo synthesis of sialic acid. frontiersin.org | Allows for survival in environments with limited free sialic acid. |

| Campylobacter jejuni | Incorporates sialic acid into its lipooligosaccharides. frontiersin.org | Facilitates immune evasion through molecular mimicry. |

| Porphyromonas gingivalis | Utilizes sialidases to break down host sialoglycoproteins. nih.gov | Contributes to the breakdown of periodontal tissues. |

| Pseudomonas aeruginosa | Sialidases promote biofilm formation. frontiersin.org | Enhances colonization and persistence in chronic infections. |

| Gardnerella vaginalis | Sialidase activity facilitates attachment and colonization. frontiersin.org | A key factor in the pathogenesis of bacterial vaginosis. |

Evolution of Sialic Acid Transporters in Microorganisms

The ability of microorganisms to acquire and utilize host-derived sialic acids is critically dependent on the presence of specific transporters embedded in their cell membranes. The evolution of these transporters is a striking example of convergent evolution, where the ability to transport sialic acid has arisen independently on multiple occasions within different transporter families. nih.govmicrobiologyresearch.orgnih.gov This repeated evolution underscores the significant selective advantage conferred by the ability to utilize this abundant host sugar.

Genomic and phylogenetic analyses have revealed that bacterial sialic acid transporters belong to at least four major superfamilies: the Major Facilitator Superfamily (MFS), the Sodium Solute Symporter (SSS) family, the ATP-Binding Cassette (ABC) superfamily, and the Tripartite ATP-independent Periplasmic (TRAP) transporter family. nih.govwhiterose.ac.ukportlandpress.com It is estimated that sialic acid transport specificity has evolved independently at least eight times within these families. nih.govmicrobiologyresearch.org

Major Facilitator Superfamily (MFS): MFS transporters are single-polypeptide secondary transporters that utilize the electrochemical gradient of protons or other ions to drive substrate translocation. Phylogenetic studies indicate that sialic acid specificity has evolved at least twice independently within the MFS family. nih.govresearchgate.net The NanT protein of Escherichia coli is the archetypal MFS sialic acid transporter and functions as a proton symporter. whiterose.ac.uk

Sodium Solute Symporter (SSS) Family: SSS transporters also function as secondary active transporters, coupling substrate transport to the sodium ion gradient. Unlike the MFS transporters, the sialic acid-specific members of the SSS family appear to have a single evolutionary origin, suggesting that this specificity arose once and then diversified. nih.govresearchgate.net Some SSS transporters are found to be fused to a sialic acid mutarotase (B13386317) enzyme, an adaptation that is particularly enriched in gut-dwelling bacteria. nih.govmicrobiologyresearch.org

ATP-Binding Cassette (ABC) Superfamily: ABC transporters are primary active transporters that utilize the energy from ATP hydrolysis to move substrates across the membrane. They are typically composed of a periplasmic substrate-binding protein (SBP), one or two transmembrane domains (TMDs), and one or two nucleotide-binding domains (NBDs). The specificity for sialic acid appears to have evolved independently at least twice within the ABC transporter superfamily. nih.govwhiterose.ac.ukresearchgate.net

Tripartite ATP-independent Periplasmic (TRAP) Transporters: TRAP transporters are secondary transporters that, like ABC transporters, utilize an SBP. However, they are energized by an electrochemical ion gradient rather than ATP hydrolysis. whiterose.ac.ukfrontiersin.org The SiaPQM system of Haemophilus influenzae is the best-characterized sialic acid TRAP transporter. frontiersin.orgbohrium.com The evolution of sialic acid specificity within the TRAP family appears to have a single origin. researchgate.net These transporters are known for their high substrate affinity, making them particularly effective at scavenging scarce nutrients from the host environment. bohrium.com

The independent evolution of sialic acid transport across these diverse transporter families highlights the intense competition for this nutrient in various microbial niches, particularly within a host. This evolutionary convergence has resulted in a variety of transport mechanisms with different energy coupling strategies, reflecting the diverse metabolic needs and ecological contexts of these microorganisms. whiterose.ac.uk

Table 2: Major Families of Microbial Sialic Acid Transporters

| Transporter Family | Energy Coupling | Evolutionary Origins of Sialic Acid Specificity | Representative Transporter |

|---|---|---|---|

| Major Facilitator Superfamily (MFS) | Proton or other ion gradient whiterose.ac.uk | At least two independent origins nih.govresearchgate.net | NanT in Escherichia coli |

| Sodium Solute Symporter (SSS) | Sodium ion gradient whiterose.ac.uk | Single evolutionary origin nih.govresearchgate.net | SiaT in various gut bacteria |

| ATP-Binding Cassette (ABC) | ATP hydrolysis whiterose.ac.uk | At least two independent origins nih.govresearchgate.net | SatABCD in various bacteria |

| Tripartite ATP-independent Periplasmic (TRAP) | Electrochemical ion gradient whiterose.ac.ukfrontiersin.org | Single evolutionary origin researchgate.net | SiaPQM in Haemophilus influenzae |

Methodological Advancements in N Acetylneuraminic Acid Research

Analytical Techniques for Qualitative and Quantitative Analysis

The accurate detection and quantification of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid, are crucial for understanding its roles in various biological processes. nih.gov A variety of analytical techniques have been developed, each with its own advantages and limitations, to analyze Neu5Ac in complex biological samples. nih.govtandfonline.com These methods range from chromatographic separations to enzymatic and colorimetric assays. nih.govreading.ac.uk

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of N-acetylneuraminic acid. youtube.com It is frequently used for analytical studies of Neu5Ac in various samples, including those from the pharmaceutical industry. youtube.com

A simple and sensitive HPLC method allows for the determination of N-acetylneuraminic acid and N-glycolylneuraminic acid in glycoproteins without the need for derivatization. nih.gov In this method, sialic acids are released from glycoproteins by acid hydrolysis. The sample is then analyzed directly by isocratic HPLC with UV detection at 205 nm. nih.gov This approach can accurately determine sialic acid amounts ranging from 0.08 to 10 nanomoles within a 12-minute analysis time. nih.gov To ensure accuracy, an internal standard like N-acetylglycine, which is not naturally present in glycoproteins and has a suitable retention time, is often used. nih.gov

For enhanced sensitivity, especially in complex biological matrices, derivatization with fluorescent tags can be employed prior to HPLC analysis. tandfonline.comnih.gov For instance, using 1,2-diamino-4,5-methylenedioxybenzene (DMB) for derivatization can achieve detection limits as low as 0.1 nanomoles. tandfonline.com Sample preparation is a critical step and typically involves deproteinization of biological samples, such as blood serum or cerebrospinal fluid, using methods like trichloroacetic acid precipitation or ultrafiltration, followed by derivatization before injection into the HPLC system. tandfonline.com

The choice of the HPLC column is also a significant factor. Reversed-phase and hydrophilic interaction liquid chromatography (HILIC) columns are commonly used, with HILIC providing better retention for highly polar sialic acids like Neu5Ac. tandfonline.comnih.gov

High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC/PAD)

High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a well-established and highly sensitive method for the analysis of carbohydrates, including N-acetylneuraminic acid. creative-biolabs.com This technique allows for the direct detection of underivatized carbohydrates with excellent signal-to-noise ratios and sensitivities reaching sub-picomole levels. creative-biolabs.com

HPAEC-PAD is widely used for determining the monosaccharide and sialic acid content of glycoproteins. creative-biolabs.com It can effectively separate different sialic acids, such as N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc). nih.govhilarispublisher.com The method's linearity, sensitivity, reproducibility, and accuracy make it suitable for routine analysis. nih.gov For instance, a study evaluating the method for the analysis of Neu5Ac and Neu5Gc in bovine fetuin and transferrins found the results to be consistent with published values. nih.gov

The technique typically employs a specialized column, such as a Carbopac PA20, and a disposable gold electrode. hilarispublisher.com The response of standards is linear over a specific range, for example, from 50 to 250 picomoles for Neu5Ac. hilarispublisher.com The use of an internal standard, such as 3-deoxy-d-glycero-d-galacto-2-nonulosonic acid (KDN), can improve the precision of the analysis. nih.gov

Mass Spectrometry (MS) and Electrospray Ionization Techniques

Mass Spectrometry (MS), particularly when coupled with techniques like Electrospray Ionization (ESI), has become an indispensable tool for the structural analysis and quantification of N-acetylneuraminic acid. nih.govcreative-proteomics.com ESI-MS allows for the determination of the composition, sequence, and linkages of sialic acid residues in oligo- and polysialic acids. nih.gov

Negative ion ESI-MS has been shown to be particularly effective for analyzing sialylated carbohydrates. acs.org The fragmentation patterns observed in the mass spectra can provide detailed structural information, including the type of linkage (e.g., α2→3 or α2→6) of the sialic acid to the underlying glycan chain. acs.org For example, the presence of a specific ion at m/z 306 in the fragmentation spectrum is diagnostic for an α2→6-linked sialic acid. acs.org

To enhance the sensitivity of ESI-MS for sialic acid detection, novel derivatization strategies have been developed. One such approach involves the use of an imidazolium-based tag (DAPMI-ITag), which significantly improves the detection limit down to the low femtomole range. nih.gov This increased sensitivity allows for the detection of trace amounts of sialic acids in biological samples. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have also been developed for the highly sensitive and selective quantification of free Neu5Ac in human plasma. nih.gov These methods often utilize hydrophilic interaction chromatography (HILIC) for chromatographic separation prior to MS analysis. nih.gov

Enzymatic and Colorimetric Assays for Sialic Acid Detection

Enzymatic and colorimetric assays offer alternative methods for the detection and quantification of N-acetylneuraminic acid, often used for their simplicity and convenience. nih.govbiocompare.com

Colorimetric assays are among the earliest methods developed for sialic acid quantification. reading.ac.uk These assays typically involve the release of sialic acid from glycoconjugates through mild acid hydrolysis, followed by a reaction that produces a colored product, which can be measured spectrophotometrically. reading.ac.uk However, these methods can suffer from interference from other sugars like hexoses and pentoses, which can lead to inflated measurements. reading.ac.uk

Fluorometric assays generally offer higher sensitivity than colorimetric methods. reading.ac.uk They often involve a series of enzyme-coupled reactions. biocompare.com For example, an assay might use sialic acid aldolase (B8822740) to generate an intermediate that reacts with a probe to produce a fluorescent signal. biocompare.comabcam.com These assays can detect sialic acid in the nanomolar range. abcam.com

Enzymatic assays can also be based on the conversion of sialic acid to pyruvate (B1213749) through a series of enzymatic reactions. The change in the concentration of a cofactor, such as NADH, can then be measured to indirectly quantify the sialic acid concentration. elabscience.com These assays are available as commercial kits and can be used to measure sialic acid in various biological samples like serum, plasma, and tissue homogenates. biocompare.comelabscience.com